

A Comparative Spectroscopic Analysis of 2,5- and 3,4-Dimethylcinnamic Acid

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Compound of Interest

Compound Name: 2,5-Dimethylcinnamic acid

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This guide provides a detailed comparison of the spectroscopic data for two constitutional isomers, **2,5-dimethylcinnamic acid** and 3,4-dimethylcinnamic acid. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification and characterization in various research and development settings. While experimental data for 3,4-dimethylcinnamic acid is readily available, the data for **2,5-dimethylcinnamic acid** is limited. Therefore, this guide presents a combination of experimental data for the 3,4-isomer and predicted data for the 2,5-isomer based on established spectroscopic principles.

Data Presentation

The following tables summarize the key spectroscopic data for 2,5- and 3,4-dimethylcinnamic acid.

Table 1: ^1H NMR Data (Predicted for 2,5-isomer, Experimental for 3,4-isomer)

2,5-Dimethylcinnamic Acid (Predicted)	3,4-Dimethylcinnamic Acid (Experimental)
Chemical Shift (ppm)	Multiplicity
~7.8	d
~6.4	d
~7.3	s
~7.1	d
~7.0	d
~2.3	s
~2.2	s
10.0-12.0	br s

Table 2: ^{13}C NMR Data (Predicted for 2,5-isomer, Experimental for 3,4-isomer)

2,5-Dimethylcinnamic Acid (Predicted)	3,4-Dimethylcinnamic Acid (Experimental)
Chemical Shift (ppm)	Assignment
~172	C=O
~145	C- α
~118	C- β
~136	C-1
~135	C-2
~131	C-5
~130	C-3
~129	C-4
~128	C-6
~21	2-CH ₃
~19	5-CH ₃

Table 3: IR Spectroscopy Data (Predicted for 2,5-isomer, Experimental for 3,4-isomer)

2,5-Dimethylcinnamic Acid (Predicted)	3,4-Dimethylcinnamic Acid (Experimental)
Frequency (cm ⁻¹)	Functional Group
3300-2500	O-H (Carboxylic Acid)
~3050	C-H (Aromatic)
~2950	C-H (Methyl)
~1700	C=O (Carboxylic Acid)
~1630	C=C (Alkene)
~1600, ~1480	C=C (Aromatic)

Table 4: Mass Spectrometry Data (Predicted for 2,5-isomer, Experimental for 3,4-isomer)

2,5-Dimethylcinnamic Acid (Predicted)	3,4-Dimethylcinnamic Acid (Experimental)
m/z	Fragment
176	$[M]^+$
161	$[M-CH_3]^+$
131	$[M-COOH]^+$
115	$[M-CH_3-COOH]^+$
91	$[C_7H_7]^+$

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube.
- **Data Acquisition:** 1H and ^{13}C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR.
- **Data Processing:** The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first

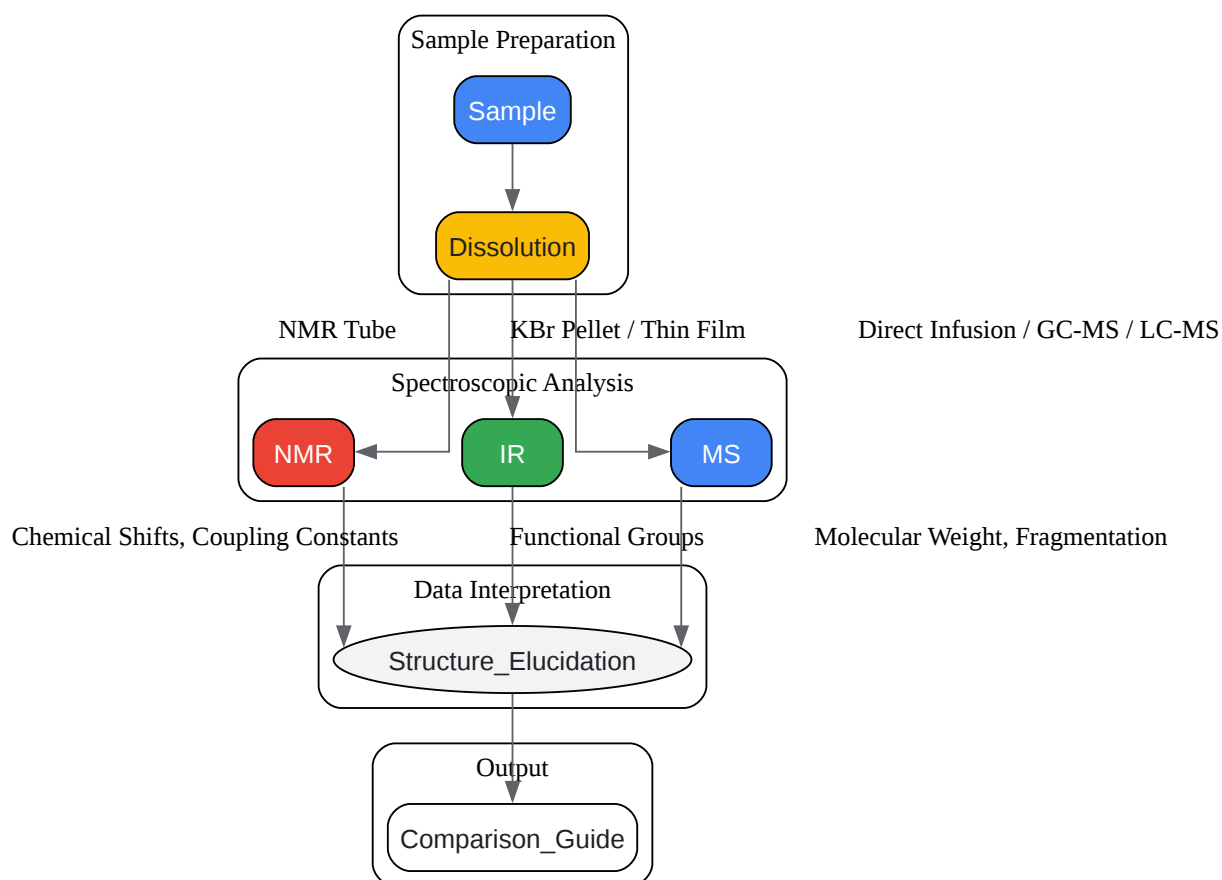
recorded and automatically subtracted from the sample spectrum.

- **Data Analysis:** The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm^{-1}). Characteristic absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** The sample molecules are ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Mandatory Visualization



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Caption: General workflow for spectroscopic analysis of organic compounds.

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